An In-depth Technical Guide to the Core Chemical Properties and Structure of 1,2-Cyclohexanedione
An In-depth Technical Guide to the Core Chemical Properties and Structure of 1,2-Cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclohexanedione, an organic compound with the formula (CH₂)₄(CO)₂, is a versatile molecule of significant interest in chemical synthesis and biochemical research. As one of three isomeric cyclohexanediones, its unique structural and reactive properties make it a valuable tool for researchers. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 1,2-cyclohexanedione, with a particular focus on its application as a chemical probe in studying protein function and cellular processes.
Chemical and Physical Properties
1,2-Cyclohexanedione is a colorless to light yellow, waxy solid at room temperature.[1][2] It is soluble in a variety of organic solvents but has limited solubility in water.[1] The key quantitative properties of 1,2-cyclohexanedione are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₆H₈O₂ | [1][3][4] |
| Molecular Weight | 112.13 g/mol | [1][3][4] |
| Melting Point | 34-40 °C | [1][3][5] |
| Boiling Point | 193-195 °C | [1][3][5] |
| Density | 1.1305 g/cm³ | [1] |
| Appearance | White to pale yellow solid | [2] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
| CAS Number | 765-87-7 | [1][3][4] |
Chemical Structure and Tautomerism
A critical feature of 1,2-cyclohexanedione is its existence in a tautomeric equilibrium between the diketo and enol forms. In this equilibrium, the enol form is more stable by approximately 1 kcal/mol, largely due to the formation of a stabilizing intramolecular hydrogen bond.[1][6] This equilibrium is a key determinant of its reactivity.
Caption: Keto-enol tautomerism of 1,2-cyclohexanedione.
Experimental Protocols
Synthesis of 1,2-Cyclohexanedione via Oxidation of Cyclohexanone
A common and effective method for the laboratory-scale synthesis of 1,2-cyclohexanedione is the oxidation of cyclohexanone using selenium dioxide. The following protocol is a detailed methodology for this synthesis.
Materials:
-
Cyclohexanone
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Ethanol (95%)
-
Diatomaceous earth (filter aid)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 1 mole of cyclohexanone.
-
Preparation of Oxidant Solution: Prepare a solution of 1.1 moles of selenium dioxide in a mixture of 100 mL of dioxane and 20 mL of water. Gentle warming may be required to dissolve the selenium dioxide.
-
Addition of Oxidant: While stirring the cyclohexanone, add the selenium dioxide solution dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir and reflux the mixture for 2-3 hours. During the reaction, a red precipitate of elemental selenium will form.
-
Filtration: Cool the reaction mixture to room temperature. Add a small amount of diatomaceous earth and filter the mixture to remove the precipitated selenium.
-
Solvent Removal: Transfer the filtrate to a distillation apparatus and remove the dioxane and water under reduced pressure.
-
Purification: The crude 1,2-cyclohexanedione can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 72-74 °C at 10 mmHg.
Caption: Workflow for the synthesis of 1,2-cyclohexanedione.
Analysis of 1,2-Cyclohexanedione by High-Performance Liquid Chromatography (HPLC)
The purity and concentration of 1,2-cyclohexanedione can be effectively determined using reverse-phase HPLC.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Procedure:
-
Sample Preparation: Prepare a stock solution of 1,2-cyclohexanedione in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standards and samples onto the column.
-
Data Analysis: Identify and quantify the 1,2-cyclohexanedione peak based on the retention time and peak area of the standards.
Application in Probing Protein Structure and Function
1,2-Cyclohexanedione is a widely used chemical reagent for the specific modification of arginine residues in proteins.[7][8] This specificity allows researchers to investigate the functional role of arginine residues in enzyme catalysis, protein-protein interactions, and ligand binding.
Mechanism of Arginine Modification
The reaction occurs under alkaline conditions, where the dicarbonyl group of 1,2-cyclohexanedione reacts with the guanidinium group of arginine to form a stable heterocyclic adduct. This modification neutralizes the positive charge of the arginine residue and introduces a bulky group, which can disrupt its function.
Caption: Modification of arginine residues by 1,2-cyclohexanedione.
Experimental Protocol for Protein Modification
Materials:
-
Protein of interest
-
1,2-Cyclohexanedione
-
Borate buffer (e.g., 0.1 M, pH 8.0-9.0)
-
Reagents for quenching the reaction (e.g., Tris buffer)
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the borate buffer to a known concentration.
-
Reagent Preparation: Prepare a fresh stock solution of 1,2-cyclohexanedione in the same buffer.
-
Modification Reaction: Add a molar excess of 1,2-cyclohexanedione to the protein solution. The exact molar ratio and reaction time will need to be optimized for the specific protein but typically ranges from 10 to 100-fold molar excess for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching reagent like Tris buffer, which will react with the excess 1,2-cyclohexanedione.
-
Purification: Remove the excess reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Analysis: Confirm the extent of modification using techniques such as mass spectrometry or amino acid analysis. Assess the functional consequences of the modification using appropriate activity assays.
Impact on Signaling Pathways and Cellular Processes
By modifying critical arginine residues, 1,2-cyclohexanedione can be used to probe the involvement of specific proteins in signaling pathways. For example, if an enzyme in a known signaling cascade is inactivated by this modification, it provides strong evidence for the essential role of an arginine residue in its catalytic activity. Similarly, if the interaction between two signaling proteins is disrupted, it suggests that arginine residues are crucial for the protein-protein interface. This chemical biology approach provides valuable insights into the molecular mechanisms underlying cellular signaling.
Conclusion
1,2-Cyclohexanedione is a molecule with well-defined chemical and physical properties. Its facile synthesis and the specificity of its reaction with arginine residues have made it an indispensable tool for biochemists and drug development professionals. The ability to selectively modify proteins allows for the detailed investigation of enzyme mechanisms, protein-protein interactions, and the elucidation of complex signaling pathways, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutics.
References
- 1. Separation of 1,2-Cyclohexanedione, dioxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 1,2-Cyclohexanedione | SIELC Technologies [sielc.com]
- 3. Differential effect of arginine modification with 1,2-cyclohexanedione on the capacity of vimentin and desmin to assemble into intermediate filaments and to bind to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of D-amino acid oxidase with 1,2-cyclohexanedione: evidence for one arginine in the substrate-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. [PDF] Studies on the chemical modification of arginine. I. The reaction of 1,2-cyclohexanedione with arginine and arginyl residues of proteins. | Semantic Scholar [semanticscholar.org]
- 7. Modification of arginine residues in human growth hormone by 1,2-cyclohexanedione: effects on the binding capacity to lactogenic and somatogenic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHEMICAL MODIFICATION OF ARGININE WITH 1,2-CYCLOHEXANEDIONE - PubMed [pubmed.ncbi.nlm.nih.gov]
